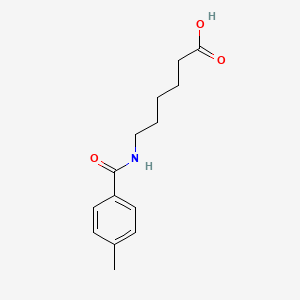

6-(4-Methylbenzamido)hexanoic acid

Vue d'ensemble

Description

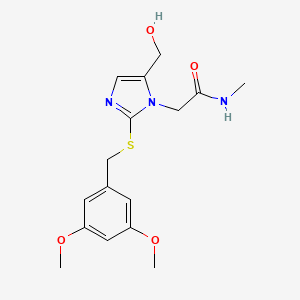

6-(4-Methylbenzamido)hexanoic acid, also known as 6-MBHA, is an organic compound that is widely used in scientific research. It is a derivative of hexanoic acid, a naturally occurring fatty acid, and is primarily composed of carbon, hydrogen, and oxygen atoms. 6-MBHA is used as a reagent in a variety of chemical reactions and has been studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Corrosion Inhibition

One application of related compounds to 6-(4-Methylbenzamido)hexanoic acid is in the field of corrosion inhibition. Schiff's bases derived from lysine and aromatic aldehydes, including compounds with structural similarities to this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies show that such compounds can significantly increase inhibition efficiency, suggesting their potential utility in protecting metal surfaces from corrosive environments (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Acid Recovery and Membrane Technology

Compounds structurally related to this compound have been utilized in the development of novel anion exchange membranes for acid recovery via diffusion dialysis. This research demonstrates the compounds' relevance in enhancing the efficiency of acid recovery processes, highlighting their importance in industrial applications (Irfan, Afsar, Wang, & Xu, 2018).

G Protein-Coupled Receptor (GPR35) Agonists

In biomedical research, derivatives of this compound have been explored for their potential as GPR35 agonists. One study detailed the synthesis and evaluation of a potent and selective GPR35 agonist, demonstrating its utility in studying this orphan G protein-coupled receptor. Such research paves the way for understanding GPR35's role in various physiological processes and diseases (Thimm, Funke, Meyer, & Müller, 2013).

Histone Deacetylase Inhibitors in Alzheimer's Disease

Research has also explored the use of compounds with the core structure of this compound as histone deacetylase (HDAC) inhibitors, particularly in the context of Alzheimer's disease. These inhibitors have shown promise in ameliorating disease phenotypes by affecting tau protein phosphorylation and aggregation, indicating their potential therapeutic value (Lee et al., 2018).

Synthetic Applications and Linker Use

6-Aminohexanoic acid, while not the same, shares structural features with this compound and has been highlighted for its role as a hydrophobic, flexible structural element in chemical synthesis. It serves as a linker in biologically active structures and has applications in the synthesis of modified peptides and polyamide synthetic fibers, underscoring the chemical utility of such compounds (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Propriétés

IUPAC Name |

6-[(4-methylbenzoyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11-6-8-12(9-7-11)14(18)15-10-4-2-3-5-13(16)17/h6-9H,2-5,10H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRHROXTQZIZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2715589.png)

![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)

![N-(3-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2715600.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)